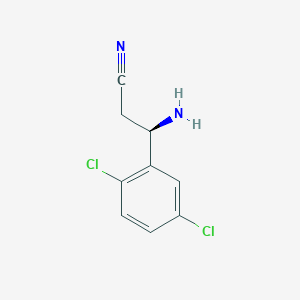
(3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile is a chiral organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a nitrile group, an amino group, and two chlorine atoms attached to a phenyl ring, making it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,5-dichlorobenzaldehyde.
Formation of Cyanohydrin: The aldehyde group is converted to a cyanohydrin using hydrogen cyanide in the presence of a base such as sodium hydroxide.
Reduction: The cyanohydrin is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods: In an industrial setting, the synthesis may involve more scalable methods such as:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Hydrogenation: Using a palladium or platinum catalyst to reduce the nitrile group to the amine.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: (3R)-3-Amino-3-(2,5-dinitrophenyl)propanenitrile.
Reduction: (3R)-3-Amino-3-(2,5-dichlorophenyl)propanamine.
Substitution: (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of chiral catalysts.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrile and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
- (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile
- (3R)-3-Amino-3-(2,5-difluorophenyl)propanenitrile
- (3R)-3-Amino-3-(2,5-dibromophenyl)propanenitrile
Comparison:
- The presence of different halogens (chlorine, fluorine, bromine) in similar compounds can lead to variations in their chemical and biological properties, making each compound unique in its applications and effects.
(3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile: is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H8Cl2N2 |
|---|---|
Molekulargewicht |
215.08 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2,5-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI-Schlüssel |
IGPWVLBRVLHKDR-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)[C@@H](CC#N)N)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(CC#N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)
![1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13032286.png)
![3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
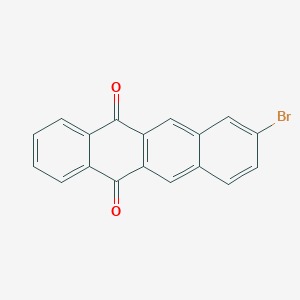
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)
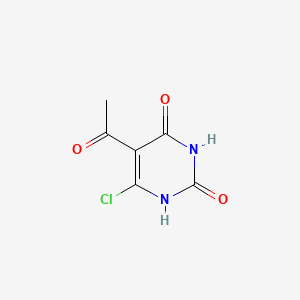
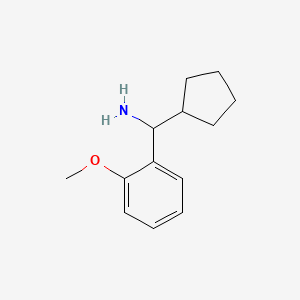

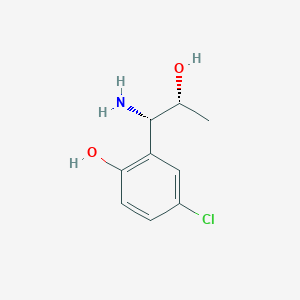
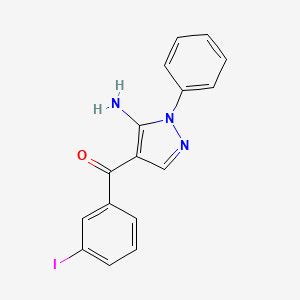
![(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13032335.png)

